Tert-butyl 3-(dibenzylamino)pyrrolidine-1-carboxylate
CAS No.:
Cat. No.: VC18351599
Molecular Formula: C23H30N2O2
Molecular Weight: 366.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C23H30N2O2 |
|---|---|
| Molecular Weight | 366.5 g/mol |
| IUPAC Name | tert-butyl 3-(dibenzylamino)pyrrolidine-1-carboxylate |
| Standard InChI | InChI=1S/C23H30N2O2/c1-23(2,3)27-22(26)24-15-14-21(18-24)25(16-19-10-6-4-7-11-19)17-20-12-8-5-9-13-20/h4-13,21H,14-18H2,1-3H3 |
| Standard InChI Key | HLBPSKSQGOREQB-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)OC(=O)N1CCC(C1)N(CC2=CC=CC=C2)CC3=CC=CC=C3 |
Introduction
Chemical Structure and Properties
The compound’s IUPAC name is tert-butyl 3-(dibenzylamino)pyrrolidine-1-carboxylate, with the canonical SMILES:
CC(C)(C)OC(=O)N1CCC(C1)N(CC2=CC=CC=C2)CC3=CC=CC=C3. Key structural features include:
-
Pyrrolidine core: A five-membered saturated ring with nitrogen at position 1.
-
Dibenzylamino group: Two benzyl groups attached to the pyrrolidine’s 3-position nitrogen.
-
tert-Butyl carbamate: A bulky ester protecting the pyrrolidine’s 1-position nitrogen .
Table 1: Physicochemical Properties
Synthesis and Optimization
Synthetic Routes
The synthesis involves sequential protection and functionalization steps:
-
Pyrrolidine ring formation: Starting from pyrrolidine, the 1-position is protected with a tert-butyl carbamate via reaction with di-tert-butyl dicarbonate (Boc₂O) in chloroform .
-
Dibenzylamination: Benzyl groups are introduced via nucleophilic substitution or reductive amination at the 3-position .
Key Challenges
-
Steric hindrance: The tert-butyl group complicates reactions at the 1-position, requiring optimized temperatures (0–25°C) .
-
Purification: Column chromatography is essential due to byproducts from incomplete benzylation .
Table 2: Representative Synthesis Yield
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Boc protection | Boc₂O, CHCl₃, 0°C → RT | 85–98% |
| Dibenzylamination | BnBr, K₂CO₃, DMF | 60–75% |
Applications in Medicinal Chemistry
Enzyme Inhibition
The compound’s dibenzylamino group enhances binding to hydrophobic enzyme pockets. Derivatives show inhibitory activity against:
-
Endothelin-converting enzyme (ECE): IC₅₀ ≈ 200 nM in analogs .
-
Zinc hydrolases: Potential for treating hypertension and heart failure .
Neurological Targets
Structural analogs (e.g., 3-(3-fluorobenzylamino) variants) exhibit affinity for NMDA receptors, suggesting cerebroprotective applications .
Table 3: Biological Activity of Structural Analogs
| Analog | Target | IC₅₀/EC₅₀ | Source |
|---|---|---|---|
| 3-(3-Fluoro-benzylamino) derivative | NMDA receptor | 74–83% inhibition at 100 µg/L | |
| tert-Butyl 3-(isopropylamino) | ECE | 214 nM |
Comparison with Related Compounds
Table 4: Structural and Functional Comparisons
| Compound | Molecular Formula | Key Feature | Application |
|---|---|---|---|
| tert-Butyl 3-aminopyrrolidine-1-carboxylate | C₉H₁₈N₂O₂ | Free amine at 3-position | Peptide synthesis |
| 3-(3-Bromo-benzylamino) analog | C₁₆H₂₃BrN₂O₂ | Bromine substituent | Radiolabeling studies |
| 3-(Aminomethyl)pyrrolidine derivative | C₁₀H₂₀N₂O₂ | Primary amine side chain | Tuberculosis drug intermediates |
Future Directions
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume